Reduced Lipophilicity vs. Aromatic 4-Hexyl-1H-pyrazole
The computed LogP of 4-hexyl-1-methyl-2,3-dihydro-1H-pyrazole is 2.56, compared to 3.50 for the aromatic analog 4-hexyl-1H-pyrazole . This 0.94 log unit reduction indicates significantly lower lipophilicity for the N-methyl-dihydro derivative, which directly influences membrane permeability, solubility, and ADME predictions in drug discovery programs [1].
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.56 |
| Comparator Or Baseline | 4-Hexyl-1H-pyrazole (CAS 73123-47-4): 3.50 |
| Quantified Difference | ΔLogP = -0.94 |
| Conditions | Computed using XLogP3 algorithm (PubChem/Chemsrc) |
Why This Matters
A lower LogP translates into improved aqueous solubility and different tissue distribution, making the target compound the preferred starting material when developing drug candidates requiring reduced lipophilicity.
- [1] PubChem. 4-Hexyl-1H-pyrazole. CID 44371494. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/44371494 (accessed May 10, 2026). View Source
